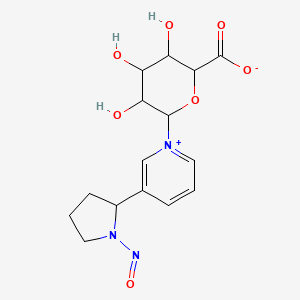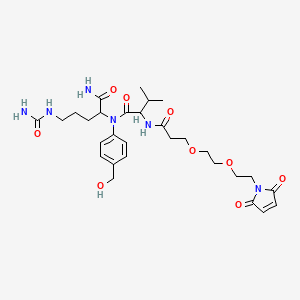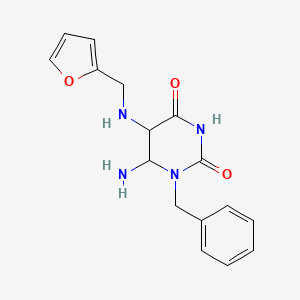![molecular formula C8H9ClN2O2 B12316511 3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique est un composé hétérocyclique qui appartient à la famille des imidazo[1,2-a]pyridines. Ce composé se caractérise par sa structure unique, qui comprend un atome de chlore en position 3 et un groupe acide carboxylique en position 2. Il est largement utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 2-aminopyridine avec l’acide chloroacétique en présence d’une base, suivie d’une cyclisation pour former le système cyclique imidazo[1,2-a]pyridine. Les conditions de réaction incluent souvent un chauffage et l’utilisation de solvants tels que l’éthanol ou le diméthylformamide.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes impliquent souvent l’utilisation de réacteurs à flux continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. La synthèse industrielle peut également impliquer l’utilisation de catalyseurs pour améliorer la vitesse de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.
Substitution : L’atome de chlore en position 3 peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent généralement l’utilisation de bases comme l’hydroxyde de sodium ou le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des alcools ou des aldéhydes. Les réactions de substitution peuvent donner lieu à une variété de dérivés imidazo[1,2-a]pyridine substitués.
Applications De Recherche Scientifique
L’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et de la nature des interactions du composé avec les molécules biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
5H,6H,7H,8H-imidazo[1,5-a]pyridine : Ce composé présente une structure imidazo-pyridine similaire, mais diffère par la position des atomes d’azote.
Analogues de l’imidazo[1,2-a]pyridine : Ces composés partagent le noyau imidazo[1,2-a]pyridine, mais ont des substituants différents, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques.
Unicité
L’acide 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylique est unique en raison de la présence de l’atome de chlore et du groupe acide carboxylique, qui confèrent une réactivité spécifique et des activités biologiques potentielles. Sa polyvalence à subir diverses réactions chimiques et sa large gamme d’applications en font un composé précieux en recherche scientifique.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H2,(H,12,13) |
Clé InChI |
VFZFSWWZNACNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NC(=C2Cl)C(=O)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12316459.png)

methyl)pyrrolidine](/img/structure/B12316470.png)




![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)

